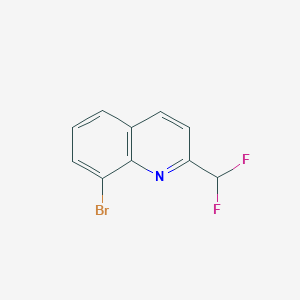

8-Bromo-2-(difluoromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6BrF2N |

|---|---|

Molecular Weight |

258.06 g/mol |

IUPAC Name |

8-bromo-2-(difluoromethyl)quinoline |

InChI |

InChI=1S/C10H6BrF2N/c11-7-3-1-2-6-4-5-8(10(12)13)14-9(6)7/h1-5,10H |

InChI Key |

BJQGVVFOHXOZPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 2 Difluoromethyl Quinoline

The synthesis can be logically divided into two primary stages: the preparation of the precursor, 2-(difluoromethyl)quinoline (B1320769), and its subsequent bromination.

The introduction of a difluoromethyl group onto a quinoline (B57606) ring at the 2-position can be achieved through various methods. One common approach involves the direct difluoromethylation of quinoline. Research has shown that direct C-H difluoromethylation of quinolines can yield both C-2 and C-4 substituted products. oaji.netvjst.vn The reaction typically employs a difluoromethylating agent, such as difluoroacetic acid (CF₂HCOOH), in the presence of a suitable catalyst and solvent system. oaji.net

Another potential route involves the construction of the quinoline ring from precursors already containing the difluoromethyl moiety. However, the direct difluoromethylation of the pre-formed quinoline ring is a more convergent approach.

A general procedure for the direct difluoromethylation of quinoline is as follows: To a solution of quinoline in a suitable solvent like acetonitrile (B52724) and water, a difluoromethylating reagent such as difluoroacetic acid is added. The reaction mixture is then stirred at a specific temperature for a set duration to facilitate the formation of 2-(difluoromethyl)quinoline. oaji.net The reaction progress is typically monitored by thin-layer chromatography (TLC).

Once 2-(difluoromethyl)quinoline is synthesized, the next step is the introduction of a bromine atom at the 8-position of the quinoline ring. The directing effects of the substituents on the quinoline ring play a crucial role in determining the position of bromination. For quinolines with a substituent at the 2-position, electrophilic substitution, such as bromination, can be directed to various positions on the benzene (B151609) ring portion of the molecule.

A general method for the bromination of substituted quinolines involves the use of a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. The reaction conditions, including temperature and the presence of a catalyst, are optimized to achieve the desired regioselectivity. For instance, the bromination of 8-substituted quinolines has been extensively studied, often resulting in substitution at the C5 and C7 positions. vjst.vn However, the synthesis of 2-bromo-8-(trichloromethyl)quinoline from an 8-trichloromethyl precursor has been reported, suggesting that with appropriate directing groups and conditions, bromination at the 8-position is feasible. google.com

A plausible method for the bromination of 2-(difluoromethyl)quinoline to yield the 8-bromo isomer would involve reacting the precursor with a brominating agent in a solvent like chloroform (B151607) or acetonitrile. The reaction may be carried out at room temperature or with cooling, and the progress monitored by TLC. vjst.vn

| Reaction Step | Starting Material | Reagents and Conditions | Product |

| Difluoromethylation | Quinoline | Difluoroacetic acid, Acetonitrile/Water, 50°C oaji.net | 2-(Difluoromethyl)quinoline |

| Bromination | 2-(Difluoromethyl)quinoline | N-Bromosuccinimide (NBS) or Br₂, Chloroform or Acetonitrile, Room Temperature vjst.vn | 8-Bromo-2-(difluoromethyl)quinoline |

Purification and Isolation Methodologies for 8 Bromo 2 Difluoromethyl Quinoline

Following the synthesis, the crude 8-Bromo-2-(difluoromethyl)quinoline must be purified to remove unreacted starting materials, by-products, and other impurities. Standard purification techniques for quinoline (B57606) derivatives include extraction, column chromatography, and recrystallization.

After the bromination reaction is complete, the reaction mixture is typically quenched, for example, by adding a solution of sodium bicarbonate to neutralize any acidic by-products. The crude product is then extracted into an organic solvent such as ethyl acetate (B1210297). The organic layer is washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Flash column chromatography is a highly effective method for purifying organic compounds. The crude this compound is dissolved in a minimal amount of a suitable solvent and adsorbed onto a solid support like silica (B1680970) gel. The material is then loaded onto a column packed with silica gel. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is passed through the column. The polarity of the eluent is optimized to achieve good separation of the desired product from impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization is another common technique for purifying solid organic compounds. The crude product obtained after chromatography can be further purified by dissolving it in a hot solvent in which it has high solubility, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization. A single solvent or a mixture of solvents may be used. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

| Purification Step | Technique | Typical Solvents/Materials | Purpose |

| Work-up | Extraction | Ethyl acetate, Sodium bicarbonate solution, Brine, Sodium sulfate | To isolate the crude product from the reaction mixture. |

| Primary Purification | Column Chromatography | Silica gel, Hexane/Ethyl acetate gradient | To separate the target compound from by-products and unreacted starting materials. |

| Final Purification | Recrystallization | Ethanol, Methanol, or other suitable organic solvents | To obtain a highly pure crystalline product. |

Advanced Spectroscopic and Structural Characterization Methodologies for 8 Bromo 2 Difluoromethyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, stereochemistry, and conformational dynamics of a molecule. For 8-Bromo-2-(difluoromethyl)quinoline, a multi-pronged NMR approach, encompassing ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional (2D) correlation experiments, is essential for an unambiguous structural assignment.

Proton (¹H) NMR spectroscopy offers the initial and often most informative glimpse into a molecule's structure by mapping the chemical environments of its hydrogen atoms. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, while the spin-spin coupling provides information about neighboring protons.

In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The quinoline (B57606) core possesses five aromatic protons. Their expected chemical shifts and multiplicities can be predicted based on the substitution pattern. The difluoromethyl group at the C-2 position and the bromine atom at the C-8 position exert distinct electronic and steric effects that influence the chemical shifts of the adjacent protons.

The proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JH-F). The chemical shift of this proton would be significantly downfield due to the strong electron-withdrawing nature of the two fluorine atoms.

A detailed analysis of the aromatic region would reveal a set of coupled multiplets corresponding to the protons on the quinoline ring system. For instance, in related quinoline structures, the proton at C-4 is often observed as a doublet, coupled to the proton at C-3. researchgate.net The protons on the benzo-fused ring (H-5, H-6, and H-7) would exhibit their own characteristic splitting patterns, influenced by the bromine at C-8.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.6 | d | JH3-H4 = ~8.5 |

| H-4 | ~8.2 | d | JH4-H3 = ~8.5 |

| H-5 | ~7.8 | d | JH5-H6 = ~7.5 |

| H-6 | ~7.5 | t | JH6-H5 = ~7.5, JH6-H7 = ~8.0 |

| H-7 | ~8.0 | d | JH7-H6 = ~8.0 |

| -CHF₂ | ~6.7 | t | ¹JH-F = ~55 |

Note: The predicted values are based on the analysis of similar substituted quinoline compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift indicative of its hybridization and electronic environment.

For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule. The carbon of the difluoromethyl group (-CHF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The carbons of the quinoline ring will resonate in the aromatic region, with their specific chemical shifts influenced by the substituents. The carbon atom attached to the bromine (C-8) is expected to be shifted to a lower frequency (upfield) due to the heavy atom effect. Conversely, the carbon attached to the electron-withdrawing difluoromethyl group (C-2) will be shifted downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 (t, ¹JC-F = ~235 Hz) |

| C-3 | ~120 |

| C-4 | ~137 |

| C-4a | ~128 |

| C-5 | ~130 |

| C-6 | ~128 |

| C-7 | ~134 |

| C-8 | ~120 |

| C-8a | ~147 |

| -CHF₂ | ~113 (t, ¹JC-F = ~238 Hz) |

Note: The predicted values are based on the analysis of related fluorinated and brominated quinoline compounds. researchgate.netnih.gov Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. The difluoromethyl group in this compound will give rise to a single resonance in the ¹⁹F NMR spectrum. This signal is expected to be a doublet due to coupling with the single proton of the difluoromethyl group (¹JF-H). The chemical shift of this signal provides a unique fingerprint for the -CHF₂ group. For similar 2-(difluoromethyl)quinoline (B1320769) structures, the ¹⁹F NMR chemical shift is observed around -114 to -115 ppm. oaji.net

While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR experiments to establish unambiguous connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, COSY would definitively connect adjacent protons on the quinoline ring, such as H-3 with H-4, and the protons within the H-5, H-6, H-7 spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. nih.gov It would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between carbon and proton atoms. HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, correlations from the -CHF₂ proton to C-2 and C-3 would confirm the position of the difluoromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are directly bonded. NOESY is particularly useful for determining stereochemistry and conformational preferences. In the context of this compound, NOESY could reveal through-space interactions between the -CHF₂ group and the proton at H-3, providing insights into the preferred orientation of the difluoromethyl group relative to the quinoline ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer valuable structural clues.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₀H₆BrF₂N), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by two mass units. rsc.org

Ionization Techniques (EI, ESI, APCI) and Fragmentation Patterns

A thorough investigation for mass spectrometric data of this compound utilizing common ionization techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI) did not yield specific experimental results. Consequently, the characteristic fragmentation patterns of this compound under these ionization conditions are not documented in publicly available literature.

In a general context, the mass spectrum of a quinoline derivative is expected to show a prominent molecular ion peak. The presence of a bromine atom would introduce a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass-to-charge units (M and M+2), corresponding to the 79Br and 81Br isotopes. The difluoromethyl group (-CHF2) might be expected to fragment through the loss of fluorine or related moieties. However, without experimental data, these remain theoretical considerations for this specific compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

No tandem mass spectrometry (MS/MS) studies for this compound have been found in the public domain. MS/MS analysis would be a powerful tool for elucidating the compound's structure by selecting the molecular ion and subjecting it to collision-induced dissociation. This process would generate a series of fragment ions, providing detailed insights into the connectivity of the atoms within the molecule. The fragmentation pathways, such as the common loss of HCN from the quinoline ring system, could be confirmed and detailed through such an analysis.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Specific experimental infrared (IR) spectra for this compound are not publicly available. Therefore, a detailed analysis of its vibrational modes and definitive functional group identification based on experimental data cannot be provided.

Theoretically, the IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. These would include:

Aromatic C-H stretching vibrations: Typically observed in the 3100-3000 cm-1 region.

C=N and C=C stretching vibrations of the quinoline ring: Expected in the 1600-1450 cm-1 region.

C-F stretching vibrations from the difluoromethyl group: Strong absorptions are anticipated in the 1100-1000 cm-1 range.

C-Br stretching vibration: Expected to appear in the lower frequency region of the spectrum, typically below 600 cm-1.

A data table for the predicted IR absorptions is provided below for theoretical context.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=N/C=C Stretch (Quinoline) | 1600-1450 |

| C-F Stretch | 1100-1000 |

| C-Br Stretch | < 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

No experimental Ultraviolet-Visible (UV-Vis) absorption spectra for this compound have been reported in the accessible scientific literature. UV-Vis spectroscopy is used to study the electronic transitions within a molecule and provide information about its conjugation system.

The quinoline ring system is a chromophore that typically displays multiple absorption bands in the UV region, corresponding to π→π* transitions. The position and intensity of these bands are influenced by the nature and position of substituents. The bromo and difluoromethyl groups would be expected to cause shifts in the absorption maxima (either bathochromic or hypsochromic) compared to unsubstituted quinoline, but the extent of these shifts cannot be determined without experimental data.

X-ray Crystallography for Single-Crystal Molecular Structure Determination

There are no published X-ray crystallography studies for this compound. Therefore, the definitive single-crystal molecular structure, including precise bond lengths, bond angles, and crystal packing information, has not been determined. Such a study would provide invaluable, unambiguous confirmation of the compound's three-dimensional structure.

Elemental Analysis for Empirical Formula Validation

While the molecular formula of this compound is established as C10H6BrF2N, no published experimental elemental analysis data is available to validate its empirical formula. Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, which are then compared to the theoretical values calculated from the proposed formula.

The theoretical elemental composition is presented in the table below.

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 46.54 |

| Hydrogen | H | 1.01 | 2.34 |

| Bromine | Br | 79.90 | 30.96 |

| Fluorine | F | 19.00 | 14.72 |

| Nitrogen | N | 14.01 | 5.43 |

Chemical Reactivity and Transformation Chemistry of 8 Bromo 2 Difluoromethyl Quinoline

Reactivity of the Bromine Substituent at C-8

The bromine atom at the C-8 position of the quinoline (B57606) ring is amenable to a variety of cross-coupling and substitution reactions, making it a valuable handle for molecular elaboration.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine at C-8 of 8-Bromo-2-(difluoromethyl)quinoline can readily participate in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgharvard.edu This method is widely used to create biaryl structures and introduce alkyl or vinyl groups. wikipedia.org The reactivity of the halide in Suzuki coupling follows the general trend: I > OTf > Br >> Cl. wikipedia.orgharvard.edu

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The reaction of brominated quinolines, including those with trifluoromethyl groups, in Sonogashira reactions has been successfully demonstrated to produce various alkynylated quinolines in good to excellent yields. nih.gov In cases of di- or tri-halogenated quinolines, the reaction can be controlled to achieve multiple alkynylations. nih.gov For substrates with different halogens, the coupling typically occurs at the more reactive halide, such as iodide over bromide. libretexts.org

Negishi and Stille Couplings: While specific examples involving this compound are not prevalent in the searched literature, the principles of Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings are broadly applicable to aryl bromides. These reactions also proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rwth-aachen.de The Stille reaction, in particular, is often compared to the Suzuki coupling due to the similar electronegativity of tin and boron. libretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Boronic acids/esters | Pd(0) complex, Base | Forms C-C bonds (aryl-aryl, aryl-alkyl, etc.). wikipedia.orglibretexts.org |

| Sonogashira | Terminal alkynes | Pd(0) complex, Cu(I) co-catalyst, Amine base | Forms arylalkynes and conjugated enynes. libretexts.orgnih.gov |

| Negishi | Organozinc reagents | Pd(0) or Ni(0) complex | High reactivity and functional group tolerance. |

| Stille | Organotin reagents | Pd(0) complex | Tolerates a wide range of functional groups. libretexts.org |

Buchwald-Hartwig Amination and Other C-N/C-O/C-S Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgresearchgate.net This reaction is highly versatile for synthesizing aryl amines and has been successfully applied to various bromo-substituted quinolines, including those with trifluoromethyl groups, to produce N-substituted quinolines in good yields. rsc.orgias.ac.in The reaction mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org

Beyond C-N bond formation, palladium-catalyzed methods can also be employed for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, often referred to as Buchwald-Hartwig etherification and thiolation, respectively. These reactions typically involve coupling the aryl bromide with an alcohol or a thiol.

Nucleophilic Aromatic Substitution (SNAr) Pathways at C-8

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. nih.gov While the difluoromethyl group is electron-withdrawing, the bromine at the C-8 position is not typically activated enough for facile SNAr reactions under standard conditions. The presence of strongly activating groups, such as nitro groups, usually facilitates these reactions. nih.govmdpi.com

Lithiation and Grignard Reagent Formation for Further Derivatization

The bromine atom at C-8 can be exchanged with lithium using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. sciencemadness.org This lithium-halogen exchange is generally a very fast process. sciencemadness.org The resulting 8-lithio-2-(difluoromethyl)quinoline is a potent nucleophile that can react with various electrophiles to introduce a wide range of functional groups. Similarly, the formation of a Grignard reagent by reacting this compound with magnesium metal would create an organomagnesium compound that can be used for further derivatization.

Reactivity of the Difluoromethyl Group at C-2

The difluoromethyl (CF2H) group at the C-2 position possesses unique reactivity, primarily centered around its carbon-fluorine bonds.

Transformations Involving the C-F Bonds

The C-F bond is the strongest single bond to carbon, making its activation challenging. nih.gov However, transformations involving the C-F bonds of a difluoromethyl group are possible, often requiring specific catalytic systems. One notable reaction is the desymmetrization of the difluoromethylene group through C-F bond activation. nih.gov This can be achieved using a combination of a transition metal complex, such as palladium(0), and a Lewis acid activator. nih.gov This process allows for the selective substitution of one fluorine atom, opening pathways to monofluorinated derivatives.

The difluoromethyl group can also participate in reactions that lead to the formation of gem-difluoroalkenes, which are valuable synthetic intermediates. cas.cn Although direct transformation of the CF2H group on the quinoline ring is not explicitly detailed in the provided search results, the general reactivity of difluoromethyl groups suggests potential for such conversions under appropriate conditions.

Deprotonation and Subsequent Reactions of the Methylene (B1212753) Proton

The difluoromethyl (CF₂H) group is a unique functional moiety due to the notable acidity of its lone proton. This acidity arises from the strong electron-withdrawing effect of the two adjacent fluorine atoms. Consequently, the C-H bond in the CF₂H group is highly polarized, rendering the proton susceptible to deprotonation by a suitable base. rsc.orgrsc.org This characteristic allows the difluoromethyl group to act as a competent hydrogen bond donor, a property that is crucial in its role as a bioisostere for functional groups like alcohols (OH), thiols (SH), and amines (NH). rsc.orgrsc.orgresearchgate.net

While the principle of deprotonation is well-established for the CF₂H group, specific documented examples of deprotonation and subsequent reactions involving the methylene proton of this compound are not extensively reported in the current literature. However, based on the fundamental reactivity of the difluoromethyl moiety, it is plausible that treatment with a strong base could generate a difluoromethyl anion. This intermediate could then, in theory, participate in various carbon-carbon bond-forming reactions, such as alkylations or additions to carbonyl compounds, providing a potential pathway for further functionalization at the 2-position of the quinoline ring.

Reductive and Oxidative Manipulations of the Difluoromethyl Group

The manipulation of the difluoromethyl group itself through reduction or oxidation presents significant chemical challenges due to the strength of the carbon-fluorine bonds. The literature on the reactivity of this compound and related compounds primarily focuses on the introduction of the CF₂H group onto the heterocyclic core rather than its subsequent transformation. oaji.netnih.gov

The generation of the difluoromethyl radical (•CF₂H) from precursors like difluoroacetic acid is a common strategy for the difluoromethylation of heterocycles. oaji.netnih.gov However, the reverse process, the reduction of the CF₂H group to a methyl group or its oxidation to a carbonyl or carboxyl group on a pre-formed molecule like this compound, is not a commonly reported transformation. Such manipulations would require harsh reaction conditions that could compromise the integrity of the quinoline ring or the carbon-bromine bond. Therefore, the difluoromethyl group in this context is generally considered a stable, non-transformable functional group under most standard synthetic conditions.

Reactivity of the Quinoline Ring System

The quinoline ring is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The reactivity of this system in this compound is heavily influenced by the electronic properties of its substituents. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, a characteristic that is further amplified by the potent electron-withdrawing -I effect of the 2-difluoromethyl group. Conversely, the benzene ring (carbocyclic portion) is comparatively more electron-rich and thus more susceptible to certain types of reactions.

Electrophilic Aromatic Substitution on the Quinoline Core

In general, electrophilic aromatic substitution on the quinoline scaffold occurs preferentially on the benzene ring, as the pyridine ring is strongly deactivated. reddit.com The typical sites for substitution are positions 5 and 8. In this compound, the C-8 position is already occupied. The directing effects of the existing substituents must be considered:

2-(Difluoromethyl) Group: This is a strong deactivating group, which reduces the electron density of the entire quinoline system, particularly the heterocyclic ring.

8-Bromo Group: This is a deactivating, ortho-, para-directing group. It deactivates the ring towards electrophilic attack but will direct incoming electrophiles to positions ortho (C-7) and para (C-5) to itself.

Considering these factors, electrophilic aromatic substitution on this compound is predicted to occur regioselectively at the C-5 or C-7 position of the carbocyclic ring. Studies on other 8-substituted quinolines support this, where electrophilic halogenation and other functionalizations are frequently observed at the C-5 and C-7 positions. rsc.orgresearchgate.netacgpubs.org For instance, the bromination of 8-methoxyquinoline (B1362559) yields the 5-bromo derivative regioselectively. acgpubs.orgresearchgate.net

| Reaction Type | Reagent | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-8-bromo-2-(difluoromethyl)quinoline | The 8-bromo group directs the nitro group to the para position (C-5). |

| Halogenation | Br₂/FeBr₃ | 5,8-Dibromo-2-(difluoromethyl)quinoline or 7,8-Dibromo-2-(difluoromethyl)quinoline | The 8-bromo group directs incoming bromine to the ortho (C-7) and para (C-5) positions. |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | Substitution is favored at the C-5 position, para to the bromo substituent. |

Nucleophilic Additions and Substitutions on the Heterocyclic Nitrogen and Carbon Atoms

The electron-deficient nature of the pyridine portion of the quinoline ring makes it susceptible to nucleophilic attack. Nucleophilic substitution of hydrogen (SNH) in quinolines, often at the C-2 and C-4 positions, can be achieved with potent nucleophiles. rsc.org In this compound, the C-2 position is blocked. Therefore, any nucleophilic attack on the ring carbon atoms would likely be directed to the C-4 position.

Furthermore, the heterocyclic nitrogen atom, with its lone pair of electrons, can act as a nucleophile or a base, leading to the formation of quinolinium salts upon reaction with electrophiles such as alkyl halides. While palladium-catalyzed N-arylation is a known reaction for aminoquinolines, demonstrating the reactivity of the quinoline nitrogen, similar transformations on the unsubstituted nitrogen of this compound are theoretically possible. nih.gov

Reduction and Oxidation Reactions of the Quinoline Ring

The quinoline ring can undergo reduction to yield various hydrogenated derivatives, such as dihydroquinolines and tetrahydroquinolines. An operationally simple method for the semireduction of quinolines has been developed using trifluoroacetic acid (TFA) and triethylsilane under photoirradiation. nih.gov This reaction proceeds via a regioselective hydrogen atom transfer (HAT) promoted hydrosilylation. nih.gov Importantly, this method has been shown to be compatible with a range of substituents, including bromo groups, suggesting it could be successfully applied to this compound to selectively reduce the pyridine portion of the ring system. nih.gov

| Substrate | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Quinoline | TFA, Triethylsilane, 300 nm photoirradiation | 1,2,3,4-Tetrahydroquinoline (B108954) | 75% |

| 8-Bromoquinoline (B100496) | Standard Conditions | 8-Bromo-1,2,3,4-tetrahydroquinoline | Not specified, but tolerated |

Oxidation of the quinoline ring is more challenging due to its general stability. Strong oxidizing agents under harsh conditions would likely lead to degradation of the entire molecule.

Regioselectivity and Chemoselectivity in this compound Transformations

The synthetic utility of this compound is defined by the ability to selectively target one of its reactive sites. The inherent electronic and steric properties of the molecule allow for a high degree of regioselectivity and chemoselectivity in its transformations.

Regioselectivity:

Electrophilic Substitution: As discussed, this is highly regioselective for the carbocyclic ring, with a strong preference for the C-5 and C-7 positions due to the directing influence of the 8-bromo substituent. rsc.orgacgpubs.org

Nucleophilic Substitution: This is predicted to be regioselective for the C-4 position of the electron-poor heterocyclic ring, as the C-2 position is already functionalized. rsc.org

Ring Reduction: The partial reduction of the quinoline ring typically affects the pyridine portion, leading to 1,2,3,4-tetrahydroquinoline derivatives, demonstrating excellent regioselectivity. nih.gov

Chemoselectivity: The presence of three distinct functional regions—the C-Br bond, the CF₂H group, and the quinoline ring—allows for chemoselective reactions.

C-Br Bond vs. Ring Functionalization: The C-Br bond at the 8-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). It is possible to perform these couplings under conditions that leave the rest of the molecule intact. Conversely, electrophilic substitution at C-5 or C-7 can be achieved without disturbing the C-Br bond.

Ring Reduction vs. C-Br Bond: The HAT-promoted hydrosilylation method for quinoline reduction is tolerant of bromo substituents, allowing for the selective reduction of the N-heterocyclic ring without cleavage of the C-Br bond. nih.gov

CF₂H Group Inertness: The difluoromethyl group is generally stable under many reaction conditions, including those for electrophilic substitution and many cross-coupling reactions, allowing it to be carried through multi-step synthetic sequences without modification.

Reaction Mechanism Elucidation for Key Transformations of this compound

While specific mechanistic studies for this compound are not extensively documented in the current body of scientific literature, the reaction mechanisms for its key transformations can be elucidated by drawing parallels with well-established mechanisms for similar 8-bromoquinoline systems and related aryl halides. The primary transformations this compound is expected to undergo include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for creating carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these types of reactions due to the presence of the C-Br bond. nih.gov The general catalytic cycle for these reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions, involves a series of well-defined steps centered around a palladium catalyst. chemrxiv.orglibretexts.orgwikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org For this compound, this reaction would introduce a new aryl, vinyl, or alkyl group at the C8-position.

The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidative adds to the C-Br bond of this compound to form a Pd(II) complex. libretexts.org This is often the rate-determining step.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide. researchgate.net This step forms a new organopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

| Step | Intermediate Structure | Description |

| 1 | Pd(0)Ln | Active palladium(0) catalyst with ligands (L). |

| 2 | [8-(2-difluoromethylquinolinyl)]-Pd(II)(Br)Ln | Product of oxidative addition of this compound to the Pd(0) catalyst. |

| 3 | [8-(2-difluoromethylquinolinyl)]-Pd(II)(R)Ln | Product of transmetalation, where R is the organic group from the boronic acid. |

| 4 | 8-(R)-2-(difluoromethyl)quinoline | Final coupled product. |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This reaction would be employed to introduce an alkynyl group at the C8-position of the quinoline core.

The mechanism is thought to involve two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki-Miyaura coupling, it starts with the oxidative addition of the 8-bromoquinoline to the Pd(0) catalyst.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex.

The final step is reductive elimination from the palladium center to yield the 8-alkynyl-2-(difluoromethyl)quinoline and regenerate the Pd(0) catalyst. libretexts.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This would allow for the synthesis of 8-amino-2-(difluoromethyl)quinoline derivatives.

The catalytic cycle is analogous to other palladium-catalyzed cross-couplings:

Oxidative Addition: The Pd(0) catalyst reacts with this compound.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex and is subsequently deprotonated by the base to form an amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the aminated quinoline product and regenerating the Pd(0) catalyst. youtube.com

Cyanation

Palladium-catalyzed cyanation introduces a nitrile group onto the aromatic ring by reacting an aryl halide with a cyanide source, such as zinc cyanide or potassium ferrocyanide. nih.govnih.gov This reaction would yield 8-cyano-2-(difluoromethyl)quinoline. The mechanism follows the general palladium-catalyzed cross-coupling pathway, involving oxidative addition, cyanide transfer to the palladium center, and reductive elimination. researchgate.netorganic-chemistry.org A key challenge in this reaction is the potential for cyanide to poison the palladium catalyst, which can be mitigated by the choice of cyanide source and reaction conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly versatile, the bromine atom on the quinoline ring can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgbyjus.com The rate of this reaction is significantly influenced by the electronic nature of the aromatic ring. The electron-withdrawing difluoromethyl group at the C2-position is expected to activate the quinoline ring towards nucleophilic attack, although its effect at the distant C8-position may be less pronounced than that of substituents at the ortho or para positions. organicchemistrytutor.comlibretexts.org

The SNAr mechanism typically proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the quinoline ring and yielding the substituted product. wikipedia.org

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The electron-withdrawing nature of the quinoline nitrogen and the difluoromethyl group helps to stabilize the negative charge of this intermediate through resonance.

| Step | Description | Key Features |

| Addition of Nucleophile | A strong nucleophile attacks the C8 carbon, breaking the aromaticity. | Formation of a negatively charged Meisenheimer complex. |

| Resonance Stabilization | The negative charge is delocalized over the quinoline ring system. | The electron-withdrawing nature of the nitrogen and CF2H group aids stabilization. |

| Elimination of Bromide | The bromide ion is expelled as the leaving group. | Aromaticity of the quinoline ring is restored. |

Computational and Theoretical Studies of 8 Bromo 2 Difluoromethyl Quinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

To understand the fundamental properties of 8-Bromo-2-(difluoromethyl)quinoline, quantum chemical calculations would be the primary tool.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone of modern computational chemistry for predicting the ground state properties of molecules. For this compound, a typical study would involve geometry optimization to find the most stable arrangement of its atoms. This would provide key data on bond lengths, bond angles, and dihedral angles. Such calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would allow for the creation of a detailed data table of its structural parameters. Furthermore, DFT is used to calculate electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding the molecule's kinetic stability and electronic transitions. rsc.orgnih.gov

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, researchers often turn to ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. nih.gov While computationally more demanding, these methods can provide benchmark-quality data for the electronic structure of this compound, serving as a reference for less computationally expensive methods.

Conformational Analysis and Energy Landscapes of this compound

The difluoromethyl group (-CHF2) at the 2-position of the quinoline (B57606) ring introduces a degree of flexibility. A thorough conformational analysis would be necessary to understand the rotational barriers around the C-C bond connecting the -CHF2 group to the quinoline ring. By systematically rotating this group and calculating the energy at each step, a potential energy surface can be generated. This would reveal the most stable conformers and the energy required to transition between them. Such studies are vital as the conformation can significantly influence the molecule's biological activity and physical properties.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of new compounds.

NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. scirp.org These theoretical values, when compared to experimental spectra, can confirm the molecular structure. A data table comparing predicted and experimental shifts would be a standard feature of such a study.

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated. These theoretical frequencies correspond to specific vibrational modes of the molecule, such as C-H stretches, C=N stretches, and C-F stretches. This information is invaluable for interpreting experimental IR spectra.

Reaction Pathway Analysis, Transition State Modeling, and Activation Energies

Understanding the reactivity of this compound would involve computational studies of its potential chemical transformations. For instance, reactions involving the substitution of the bromine atom or reactions at the difluoromethyl group could be modeled. By locating the transition state structures and calculating their energies, the activation energies for these reactions can be determined. This provides insight into the kinetics of the reactions and the most likely reaction pathways. For example, studies on other quinolines have investigated mechanisms of C-H activation.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. For this compound, an MEP map would highlight regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. The nitrogen atom in the quinoline ring and the fluorine atoms of the difluoromethyl group would likely be regions of negative potential, while the hydrogen atoms would be regions of positive potential. This information is crucial for predicting how the molecule will interact with other reagents and biological targets.

Frontier Molecular Orbital (FMO) Theory Applications for Understanding Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org For a given molecule, the HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. rsc.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable. rsc.org

In the context of this compound, computational studies on similar quinoline derivatives provide insight into how its electronic structure influences its reactivity. The quinoline core itself is an aromatic heterocyclic system, and the introduction of substituents significantly alters its electronic properties and, consequently, its FMOs. nih.gov

The bromine atom at the 8-position and the difluoromethyl group at the 2-position are both electron-withdrawing. These groups are expected to lower the energy of both the HOMO and LUMO levels of the quinoline system. The electron-withdrawing nature of these substituents generally leads to an increase in the electrophilicity of the molecule. This enhanced electrophilicity can be a key factor in its reactivity in various chemical transformations, such as cross-coupling reactions.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the energies of the HOMO and LUMO and to visualize their distribution over the molecule. rsc.orgdntb.gov.ua For quinoline derivatives, the HOMO is often distributed over the benzene (B151609) ring, while the LUMO is typically located on the pyridine (B92270) ring. The precise distribution and energies of these orbitals for this compound would require specific computational analysis. However, based on general principles and studies of related compounds, a qualitative understanding can be established.

The application of FMO theory allows for the rationalization of reaction mechanisms and the prediction of regioselectivity. For instance, in a reaction with a nucleophile, the attack would be predicted to occur at the atomic centers where the LUMO has the largest coefficient. Conversely, in a reaction with an electrophile, the site of attack would be directed by the centers with the largest HOMO coefficient.

To illustrate the typical values obtained from such computational studies on quinoline derivatives, the following interactive data table presents representative HOMO-LUMO energies and the corresponding energy gap.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline Derivative A | -6.25 | -1.75 | 4.50 |

| Quinoline Derivative B | -6.50 | -2.00 | 4.50 |

| Quinoline Derivative C | -6.75 | -2.25 | 4.50 |

| Quinoline Derivative D | -7.00 | -2.50 | 4.50 |

Note: The data in this table are illustrative examples based on typical values for quinoline derivatives and are not the specific experimental or calculated values for this compound.

The analysis of the FMOs for this compound would provide a deeper understanding of its chemical behavior, guiding the design of new synthetic routes and the prediction of its participation in various chemical reactions.

Applications of 8 Bromo 2 Difluoromethyl Quinoline in Advanced Organic Synthesis

8-Bromo-2-(difluoromethyl)quinoline as a Versatile Building Block

The structure of this compound inherently positions it as a valuable building block in organic synthesis. The presence of two distinct and reactive sites—the C-Br bond and the difluoromethyl group—allows for sequential and regioselective modifications, making it an attractive starting material for the construction of more elaborate molecules.

Scaffold for the Synthesis of Complex Molecular Architectures

The quinoline (B57606) core is a "privileged scaffold" in medicinal chemistry, and the functional handles on this compound would theoretically allow for its elaboration into more complex heterocyclic systems. The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would enable the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents at the 8-position, thereby expanding the molecular complexity.

For instance, a Suzuki coupling could be envisioned to link the 8-position of the quinoline to a boronic acid derivative, leading to the formation of biaryl or heteroaryl-aryl structures. Such motifs are common in pharmaceuticals and functional materials.

Conceptual Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Precursor for Advanced Ligands in Organometallic Chemistry

The nitrogen atom of the quinoline ring and the bromine atom at the 8-position create a potential bidentate chelation site for metal ions, making this compound a promising precursor for the synthesis of advanced ligands. The nitrogen atom can act as a Lewis base, while the bromine can be replaced by other donor atoms through nucleophilic substitution or lithiation followed by quenching with an appropriate electrophile.

Furthermore, the bromine atom could be transformed into other coordinating groups, such as phosphines, thiols, or other N-heterocycles, to create a variety of ligand architectures. These ligands could find applications in catalysis, materials science, and bioinorganic chemistry.

Component in Multi-Component Reactions (MCRs)

While specific examples are not documented, the functional groups on this compound suggest its potential utility in multi-component reactions (MCRs). MCRs are powerful tools for rapidly building molecular complexity from three or more starting materials in a single synthetic operation. For example, the bromine atom could potentially participate in transition metal-catalyzed MCRs. The development of novel MCRs involving this building block could provide efficient access to diverse libraries of quinoline derivatives. manchesterorganics.com

Rational Design and Synthesis of Derivatives Based on the this compound Core

The rational design of derivatives from a core scaffold like this compound is a cornerstone of modern drug discovery and materials science. The goal is to systematically explore the chemical space around the core to identify molecules with desired properties.

Library Synthesis and Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to probe biological systems. nih.govcam.ac.ukcam.ac.ukfrontiersin.orgscispace.com this compound could serve as a starting point for a DOS campaign. By leveraging the reactivity of the bromine atom and potentially the difluoromethyl group, a library of derivatives with varied appendages and stereochemistry could be synthesized.

A hypothetical DOS strategy could involve a series of parallel reactions where the bromine atom is subjected to various cross-coupling reactions, while other positions on the quinoline ring are functionalized through electrophilic aromatic substitution or other means. This would lead to a collection of compounds with a common core but diverse peripheral functionality.

Focused Library Design for Exploring Chemical Space and Specific Molecular Interactions

In contrast to DOS, focused library design aims to synthesize a smaller, more targeted set of compounds to explore the structure-activity relationship (SAR) for a specific biological target or a particular molecular interaction. If a hypothetical biological target were identified for the this compound scaffold, a focused library would be designed to systematically modify the substituents to optimize binding affinity and selectivity.

For example, if the difluoromethyl group were found to be crucial for a specific hydrogen bond interaction, the focused library would retain this feature while varying the substituent at the 8-position to probe other potential interactions within a binding pocket. This iterative process of design, synthesis, and testing is fundamental to lead optimization in drug discovery.

Development of Novel Heterocyclic Systems Incorporating the this compound Moiety

While specific literature detailing the synthesis of novel heterocyclic systems directly from this compound is limited, the general reactivity of bromoquinolines provides a strong indication of its potential in this area. The bromine atom is well-suited for participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex heterocyclic architectures.

Potential Synthetic Transformations:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C8-position is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the elaboration of the quinoline core and the construction of fused ring systems.

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters would lead to the formation of 8-aryl or 8-heteroaryl-2-(difluoromethyl)quinolines. These products could serve as precursors for more complex polycyclic aromatic or heteroaromatic systems.

Buchwald-Hartwig Amination: Coupling with a variety of primary or secondary amines would yield 8-amino-2-(difluoromethyl)quinoline derivatives. These derivatives are valuable intermediates for the synthesis of fused nitrogen-containing heterocycles, such as quinolino-fused triazoles or imidazoles.

Sonogashira Coupling: Reaction with terminal alkynes would provide 8-alkynyl-2-(difluoromethyl)quinolines. The resulting alkyne functionality can undergo further transformations, such as cycloaddition reactions, to construct novel heterocyclic rings.

Intramolecular Heteroannulation: Following a cross-coupling reaction to introduce a suitable functional group at the 8-position, intramolecular cyclization could be employed to construct fused heterocyclic systems. For instance, an 8-amino derivative could be acylated and then cyclized to form a fused pyrimidine (B1678525) or diazepine (B8756704) ring.

Table of Potential Cross-Coupling Reactions:

| Cross-Coupling Reaction | Reagents | Potential Product |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 8-Aryl-2-(difluoromethyl)quinoline |

| Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | 8-Amino-2-(difluoromethyl)quinoline |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu co-catalyst, Base | 8-Alkynyl-2-(difluoromethyl)quinoline |

This table represents potential reactions based on the general reactivity of bromoarenes and is not based on specific reported examples for this compound.

Application in Material Science Research as a Structural Unit or Functional Probe

The incorporation of fluorine atoms into organic molecules can significantly impact their electronic and photophysical properties, making them attractive for applications in material science. The difluoromethyl group in this compound, being a strong electron-withdrawing group, can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the quinoline system. This modulation of electronic properties is a key strategy in the design of materials for organic electronics.

Potential as a Structural Unit in Organic Electronics:

Quinoline derivatives are known to be useful in organic light-emitting diodes (OLEDs), often as electron-transporting materials or as ligands in phosphorescent emitters. While there is no specific research detailing the use of this compound in OLEDs, the structural features suggest potential in this area. The electron-deficient nature of the 2-(difluoromethyl)quinoline (B1320769) core could facilitate electron injection and transport. Furthermore, the bromine atom offers a site for further functionalization, allowing for the attachment of other chromophores or charge-transporting moieties to create more complex and efficient materials.

Research on related fluorinated quinolines has shown their potential in creating materials with desirable photophysical properties. researchgate.net The introduction of fluorine can enhance properties such as thermal stability and resistance to degradation.

Potential as a Functional Probe:

The fluorescence of the quinoline core is sensitive to its chemical environment. The introduction of the difluoromethyl group can alter the emission properties, and the bromine atom provides a reactive site for attaching recognition units. This suggests that derivatives of this compound could be developed as fluorescent probes for sensing various analytes. However, there is currently no published research specifically demonstrating this application for this compound.

Analytical Methodologies for 8 Bromo 2 Difluoromethyl Quinoline and Its Derivatives

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental in the analysis of 8-Bromo-2-(difluoromethyl)quinoline, enabling the separation of the target compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purity assessment and quantification of quinoline (B57606) derivatives. tandfonline.com For compounds like this compound, which possess a chromophore, UV detection is typically employed. The choice of stationary and mobile phases is critical for achieving optimal separation.

Research Findings:

Studies on various quinoline derivatives have demonstrated the effectiveness of reversed-phase HPLC (RP-HPLC) for their separation and analysis. researchgate.net Non-polar C18 stationary phases are frequently used in conjunction with a mobile phase consisting of an organic modifier (such as acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net The retention behavior and separation selectivity can be fine-tuned by adjusting the composition and pH of the mobile phase. For instance, in the analysis of a series of quinoline derivatives, the correlation between the retention factor (log k) and the lipophilicity of the compounds was established, highlighting the importance of the stationary phase's interaction with the analyte. researchgate.net

A study on the separation of six quinoline derivatives highlighted the challenges in achieving baseline separation and the importance of selecting an appropriate stationary phase. tandfonline.com While a standard octadecyl column did not provide adequate separation, a naphthylpropyl-bonded stationary phase showed superior selectivity. tandfonline.com This suggests that for complex mixtures containing this compound and its derivatives, screening different column chemistries is essential.

Interactive Data Table: HPLC Parameters for Quinoline Derivative Analysis

| Parameter | Typical Conditions for Quinoline Derivatives |

| Stationary Phase | Reversed-phase C18, Naphthylpropyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate) |

| Detection | UV/Vis (typically in the range of 220-350 nm) |

| Flow Rate | 0.5 - 2.0 mL/min |

| Column Temperature | Ambient to 40 °C |

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like halogenated quinolines. oup.comoup.com Given that this compound is a halogenated derivative, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be effectively used for its separation and quantification. oup.commadison-proceedings.com

Research Findings:

A rapid GC method was developed for the separation and quantitative analysis of various chlorinated quinolines using a trifluoropropyl silicone (QF-1) column. oup.comoup.com The analysis was completed in under ten minutes with an isothermal oven temperature of 155°C. oup.comoup.com This indicates that a similar approach could be adapted for this compound, with optimization of the temperature program to account for its specific volatility. The use of a mass spectrometer as a detector would provide definitive identification based on the compound's mass spectrum, with characteristic ion peaks for quinoline being m/z 129, 102, and 123. madison-proceedings.com

Interactive Data Table: GC Conditions for Halogenated Quinoline Analysis

| Parameter | Conditions for Chlorinated Quinolines | Potential Adaptation for this compound |

| Column | Trifluoropropyl silicone (QF-1) | Similar polar stationary phase |

| Carrier Gas | Nitrogen, Helium | Helium |

| Injector Temperature | 250 °C | 250 - 280 °C |

| Oven Temperature | 155 °C (isothermal) | Temperature programming (e.g., 100 to 280 °C) |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) for definitive identification |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable tool for the rapid monitoring of chemical reactions, such as the synthesis of this compound. libretexts.org It allows for the qualitative assessment of the reaction's progress by observing the disappearance of starting materials and the appearance of the product spot. libretexts.org

Research Findings:

In the synthesis of various quinoline derivatives, TLC is routinely used to monitor the reaction progress. nih.govijpsr.com A common mobile phase system for quinoline derivatives is a mixture of petroleum ether and ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation of spots on the silica (B1680970) gel plate. nih.gov For instance, a 7:3 mixture of petroleum ether to ethyl acetate has been successfully used. nih.gov Visualization of the spots can be achieved under UV light (254 nm) or by using an iodine chamber. ijpsr.com The relative retention factor (Rf) values of the starting materials and the product provide a clear indication of the conversion.

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a straightforward and sensitive means for the quantification of this compound, leveraging its inherent ability to absorb ultraviolet-visible light and potentially fluoresce.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a widely used technique for determining the concentration of quinoline derivatives in solution. nih.govnih.gov The presence of the quinoline chromophore in this compound results in characteristic UV absorption bands.

Research Findings:

The UV spectra of quinoline and its substituted derivatives are influenced by the nature and position of the substituents. nih.govnih.gov Generally, quinoline exhibits absorption maxima in the UV region, and the introduction of substituents like halogens and difluoromethyl groups can cause a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity. researchgate.net For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to Beer's law, the absorbance is directly proportional to the concentration. For various quinoline-based compounds, linearity has been observed over specific concentration ranges, allowing for their accurate quantification in pharmaceutical preparations. nih.gov

Fluorescence Spectroscopy for Trace Detection

Fluorescence spectroscopy can be a highly sensitive method for the detection of trace amounts of certain quinoline derivatives. rsc.org The fluorescence properties are highly dependent on the molecular structure and the presence of specific functional groups.

Research Findings:

Studies on bromo-substituted quinolines have shown that the position of the bromine atom can significantly influence the fluorescence characteristics. bohrium.com While some halogenated quinolines exhibit fluorescence, the heavy atom effect of bromine can sometimes lead to fluorescence quenching. bohrium.comacs.org However, the formation of complexes can enhance fluorescence intensity. For example, the charge-transfer complexation of some quinolone derivatives with a bromine-containing acceptor molecule resulted in a significant enhancement of their fluorescence. nih.gov This suggests that for trace detection of this compound, derivatization to a more fluorescent species or the use of a suitable complexing agent could be explored to enhance sensitivity. The excitation and emission wavelengths would need to be determined experimentally for the specific compound.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer sensitive and selective platforms for the analysis of electroactive molecules, including various quinoline derivatives. While direct electrochemical studies on this compound are not extensively documented in publicly available literature, the electrochemical behavior of structurally related quinoline compounds provides a strong basis for developing analytical methodologies. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and other voltammetric methods are highly applicable for the detection and characterization of this compound.

The electrochemical activity of quinoline derivatives is typically associated with the reduction or oxidation of the quinoline ring system or its substituents. mdpi.comresearchgate.netnih.gov The presence of the electron-withdrawing difluoromethyl group at the 2-position and the bromo group at the 8-position influences the electron density of the aromatic system, making the compound susceptible to electrochemical reduction.

Cyclic Voltammetry (CV) for Characterization

Cyclic voltammetry is a powerful technique to investigate the redox properties of a compound. youtube.comyoutube.comyoutube.com For a novel compound like this compound, CV can be used to determine its reduction potential, understand the reversibility of the electrochemical process, and study the reaction mechanism. In a typical CV experiment, a potential is scanned linearly to a set value and then reversed. youtube.comyoutube.com

Studies on similar quinoline derivatives have demonstrated that the structure directly correlates with the reduction and oxidation potentials. mdpi.comresearchgate.netnih.gov For instance, the reduction of quinoline yellow, a sulfonated quinoline derivative, has been shown to be an irreversible process. nih.govnih.gov Similarly, the electrochemical reduction of this compound would likely involve the irreversible cleavage of the carbon-bromine bond and/or the reduction of the quinoline nucleus. The difluoromethyl group's strong electron-withdrawing nature would be expected to shift the reduction potential to more positive values compared to unsubstituted quinoline.

A hypothetical cyclic voltammogram for this compound would likely exhibit a cathodic peak corresponding to its reduction. The characteristics of this peak, such as its potential (Epc), peak current (Ipc), and the absence or presence of a corresponding anodic peak on the reverse scan, would provide insight into the thermodynamics and kinetics of the electron transfer process.

Voltammetric Methods for Detection

Differential pulse voltammetry (DPV) is a highly sensitive technique suitable for quantitative analysis. Research on other quinoline derivatives, such as quinoline yellow, has shown that DPV can achieve very low limits of detection, in the nanomolar range. nih.govnih.gov A DPV method for this compound would likely involve optimizing parameters such as the supporting electrolyte, pH, accumulation potential, and accumulation time to achieve the best signal-to-noise ratio.

The table below outlines a potential set of parameters for a DPV method, based on methodologies developed for related compounds. nih.govresearchgate.net

Table 1: Hypothetical DPV Parameters for this compound Detection

| Parameter | Potential Setting/Condition | Purpose |

| Working Electrode | Glassy Carbon or Amalgam Film Electrode | Provides a surface for the electrochemical reaction. youtube.comnih.gov |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable reference potential. youtube.comresearchgate.net |

| Counter Electrode | Platinum Wire | Completes the electrical circuit. youtube.com |

| Supporting Electrolyte | Britton-Robinson or Acetate Buffer | Maintains ionic strength and controls pH. researchgate.net |

| pH | 3.5 - 6.0 | Optimizes the reduction signal. researchgate.net |

| Accumulation Potential | -0.4 V to -0.6 V | Preconcentrates the analyte on the electrode surface. |

| Accumulation Time | 60 - 240 s | Increases sensitivity by allowing more analyte to adsorb. researchgate.net |

| Scan Range | -0.5 V to -1.2 V | Covers the potential range where reduction is expected. |

| Pulse Amplitude | 50 mV | Enhances the faradaic current over the capacitive current. |

The electrochemical behavior of quinolines can also be influenced by their interaction with other molecules. For example, cyclic voltammetry has been used to study the interaction between quinoline derivatives and superoxide (B77818) anion radicals, indicating the potential for developing electrochemical sensors based on these interactions. researchgate.net

Validation Protocols for Analytical Procedures of this compound

Validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. ich.org The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for validating analytical procedures. europa.eueuropa.eufda.gov Any analytical method developed for the quantification of this compound, such as a High-Performance Liquid Chromatography (HPLC) method, must undergo rigorous validation.

A validation protocol should be established before commencing the validation studies. europa.eu This protocol must detail the analytical procedure, the validation parameters to be evaluated, and their corresponding acceptance criteria. europa.eu

The core validation characteristics to be assessed for a quantitative impurity or assay method for this compound are outlined below. researchgate.netnih.govglobalresearchonline.net

Table 2: Validation Parameters and Acceptance Criteria based on ICH Guidelines

| Validation Parameter | Objective | Typical Acceptance Criteria |

| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components). ich.orgresearchgate.net | The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity analysis (e.g., using a PDA detector) should confirm homogeneity. Resolution between the analyte and closest eluting peak should be >1.5. globalresearchonline.net |

| Linearity | To verify that the method's response is directly proportional to the analyte concentration over a specified range. ich.org | Correlation coefficient (r²) ≥ 0.999. jidps.com The y-intercept should be close to zero. Visual inspection of the plot should show a linear relationship. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. ich.org | For an assay: 80% to 120% of the test concentration. For an impurity: From the reporting level to 120% of the specification. nih.gov |

| Accuracy | To determine the closeness of the test results to the true value. It is typically assessed by recovery studies on spiked samples. ich.orgresearchgate.net | Mean recovery should be within 98.0% to 102.0% for an assay, and often 80.0% to 120.0% for impurity analysis, across the specified range. jocpr.comugent.be |

| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov | Repeatability (Intra-assay precision): RSD ≤ 2.0%. Intermediate Precision (Inter-assay, different days/analysts/equipment): RSD ≤ 2.0%. globalresearchonline.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov | Typically determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov | Typically determined based on a signal-to-noise ratio of 10:1. Precision (RSD) at the LOQ should be ≤ 10%. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. ich.org | The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptance criteria when parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) are varied. jidps.com |

The validation process involves a systematic series of experiments. For instance, specificity would be evaluated by injecting a blank, a placebo, the analyte, and a mixture of the analyte with potential impurities to ensure no co-elution. Accuracy would be determined by spiking a blank matrix with known concentrations of this compound at different levels (e.g., 50%, 100%, and 120% of the target concentration) and calculating the percent recovery. jocpr.com Precision studies would involve repeated analyses of a homogenous sample to determine the relative standard deviation (RSD) of the results. jidps.comjocpr.com

All data from the validation study, including representative chromatograms and calculations, must be documented in a comprehensive validation report. europa.eu This report provides evidence that the analytical method is reliable and suitable for its intended application in the quality control of this compound.

Future Perspectives and Emerging Research Avenues for 8 Bromo 2 Difluoromethyl Quinoline

Challenges and Opportunities in 8-Bromo-2-(difluoromethyl)quinoline Chemistry

The synthesis and functionalization of this compound present both distinct challenges and exciting opportunities for innovation in synthetic organic chemistry.

Challenges:

Selective Synthesis: Achieving the precise regioselective synthesis of the 8-bromo-2-(difluoromethyl) substitution pattern on the quinoline (B57606) core can be complex. Traditional quinoline syntheses like the Skraup or Doebner-von Miller reactions may require carefully selected and potentially difficult-to-access starting materials to yield the desired isomer.

Reactivity of the Difluoromethyl Group: While the difluoromethyl group imparts desirable properties, its installation and subsequent reactions can be challenging. Reagents for difluoromethylation can be expensive or require harsh reaction conditions. rsc.org

Managing Reactivity: The presence of both a bromo-substituent and a difluoromethyl group on the same quinoline ring system requires careful management of reactivity in subsequent functionalization reactions to achieve selectivity.

Opportunities: